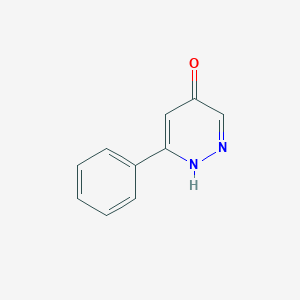
4-Pyridazinol, 6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenylpyridazin-4-ol is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
6-Phenylpyridazin-4-ol can be synthesized through several methods. One common method involves the reaction of mucochloric acid with benzene in the presence of a Lewis acid such as aluminum chloride (AlCl₃). This reaction produces 3,4-dichloro-5-phenylfuran-2(5H)-one, which can then be converted to 6-phenylpyridazin-4-ol through further chemical transformations .
Industrial Production Methods
Industrial production methods for 6-phenylpyridazin-4-ol typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
6-Phenylpyridazin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyridazine ring, leading to the formation of dihydropyridazinone derivatives.
Substitution: Substitution reactions, especially halogenation, can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions typically use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyridazinone derivatives, which exhibit different biological activities and chemical properties.
科学的研究の応用
6-Phenylpyridazin-4-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs, particularly for cardiovascular and anti-inflammatory treatments.
Industry: Utilized in the development of agrochemicals, including herbicides and insecticides
作用機序
The mechanism of action of 6-phenylpyridazin-4-ol involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, leading to its diverse biological activities. For example, it can inhibit platelet aggregation by blocking calcium ion influx, which is essential for platelet activation .
類似化合物との比較
Similar Compounds
- 6-Chloro-3-phenylpyridazin-4-ol
- 5-Chloro-6-phenylpyridazin-3(2H)-one
- 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
Uniqueness
6-Phenylpyridazin-4-ol is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits a broader range of biological activities and is more versatile in synthetic applications .
特性
CAS番号 |
89868-16-6 |
|---|---|
分子式 |
C10H8N2O |
分子量 |
172.18 g/mol |
IUPAC名 |
6-phenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C10H8N2O/c13-9-6-10(12-11-7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13) |
InChIキー |
CXMJIUWPQALSJR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


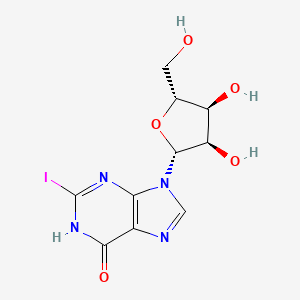

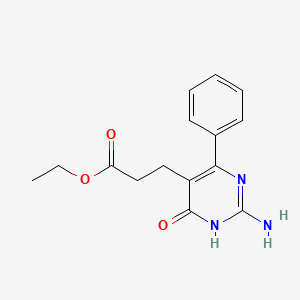
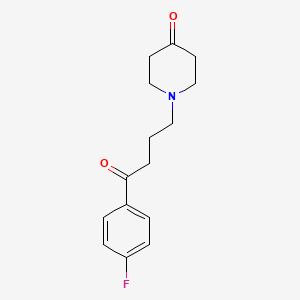
![6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline](/img/structure/B12914780.png)


![Ethyl 8-[[4-[diethylamino]-1-methylbutyl]amino]pyrido[2,3-b]pyrazine-6-carbamate](/img/structure/B12914797.png)
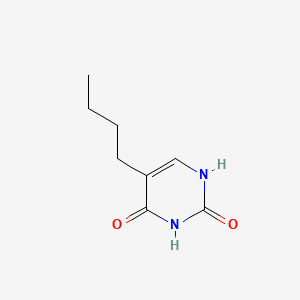
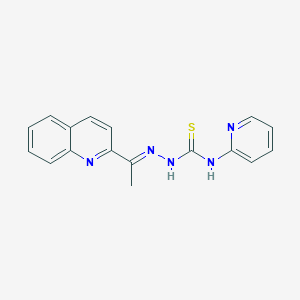

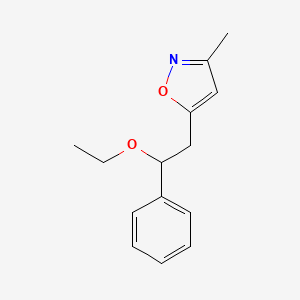

![2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12914843.png)
